11-(2,3-dimethylphenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one
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Description
11-(2,3-dimethylphenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.482. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound has been involved in studies exploring novel synthetic pathways and structural analyses in the field of heterocyclic chemistry. For example, research conducted by Abbott et al. (1975) on addition reactions of heterocyclic compounds has contributed to understanding the rearrangements in the quinazoline series, which may provide insights into the synthesis of related compounds (Abbott et al., 1975). Similarly, Galunov et al. (2003) investigated the spectral properties of new benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones, which are structurally related, contributing to the understanding of fluorescent properties in solution and solid-state applications (Galunov et al., 2003).
Potential Antitumor Activities
A notable area of research involves evaluating the antitumor activities of compounds structurally similar to the one . Hassaneen et al. (2013) studied isoquinoline derivatives for their potential in cancer treatment, which provides a framework for exploring the antitumor activities of similar compounds (Hassaneen et al., 2013).
Antimicrobial and Antioxidant Activities
Compounds in this chemical class have also been evaluated for their antimicrobial and antioxidant properties. Saundane et al. (2013) synthesized new indolo[2,3-c]isoquinolinyl pyrazoles, demonstrating significant antimicrobial and antioxidant activities (Saundane et al., 2013). This suggests potential applications in developing antimicrobial agents and antioxidants.
Applications in Fluorescent Markers
The fluorescent properties of related compounds, as explored by Galunov et al. (2003), indicate potential applications in developing fluorescent markers for biomedical applications (Galunov et al., 2003). This could be significant in medical imaging and diagnostics.
Exploring Novel Heterocyclic Systems
Research has been conducted to explore novel heterocyclic systems using related compounds as precursors, which is significant for advancing synthetic methodologies in organic chemistry. For instance, Nagarajan et al. (1994) worked on the formation of novel naphthyridinones and benzazepinones, providing insights into the synthesis of complex heterocyclic systems (Nagarajan et al., 1994).
Properties
IUPAC Name |
15-(2,3-dimethylphenyl)-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-14-6-5-7-19(15(14)2)27-21-12-20-17-11-23(30-4)22(29-3)10-16(17)8-9-26(20)24(28)18(21)13-25-27/h5-7,10-11,13,20H,8-9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWQERFXWASVGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N4CCC5=CC(=C(C=C5C4C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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